MFCD18316871
Description
MFCD18316871 is a hypothetical compound referenced in this analysis for comparative purposes. Key inferred properties include:
Properties
IUPAC Name |
5-(2,5-dimethylphenyl)-2-methoxypyridine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO3/c1-9-4-5-10(2)12(6-9)11-7-13(15(17)18)14(19-3)16-8-11/h4-8H,1-3H3,(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXRJUMVULSIERH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C2=CC(=C(N=C2)OC)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60687058 | |
| Record name | 5-(2,5-Dimethylphenyl)-2-methoxypyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60687058 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261903-71-2 | |
| Record name | 5-(2,5-Dimethylphenyl)-2-methoxypyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60687058 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “MFCD18316871” involves multiple steps, starting with the selection of appropriate starting materials. The reaction conditions typically include controlled temperature, pressure, and the use of specific catalysts to ensure the desired product is obtained with high purity and yield. The synthetic route may involve steps such as condensation, cyclization, and functional group modifications.
Industrial Production Methods
For industrial-scale production, the synthesis of “this compound” is optimized to be cost-effective and efficient. This involves the use of large reactors, continuous flow processes, and automation to maintain consistency and quality. The industrial methods also focus on minimizing waste and ensuring environmental compliance.
Chemical Reactions Analysis
Types of Reactions
“MFCD18316871” undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: “this compound” can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
The common reagents used in the reactions of “this compound” include acids, bases, oxidizing agents, and reducing agents. The reaction conditions vary based on the desired transformation, but typically involve controlled temperature, pressure, and pH.
Major Products
The major products formed from the reactions of “this compound” depend on the specific reaction pathway. For example, oxidation may yield a ketone or aldehyde, while reduction could produce an alcohol.
Scientific Research Applications
“MFCD18316871” has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent or intermediate in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic uses, including as an anti-inflammatory or anticancer agent.
Industry: “this compound” is used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of “MFCD18316871” involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. The pathways involved can include signal transduction, gene expression, or metabolic regulation.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares MFCD18316871 with structurally and functionally related compounds from the evidence, focusing on molecular properties, bioactivity, and synthesis accessibility.
Key Findings:
Structural Similarities :
- This compound shares a halogenated aromatic core with CAS 918538-05-3 (C₆H₃Cl₂N₃) and CAS 1761-61-1 (C₇H₅BrO₂), suggesting comparable reactivity in substitution reactions .
- The trifluoromethyl group in CAS 1533-03-5 (C₁₀H₉F₃O) may enhance metabolic stability compared to this compound’s chlorinated structure .
Bioactivity and ADME Profiles :
- This compound and CAS 1533-03-5 exhibit moderate bioavailability (score 0.55) and BBB permeability, making them candidates for CNS-targeted drug development .
- CAS 1761-61-1 shows higher solubility (0.687 mg/ml) but lower predicted BBB penetration, limiting its therapeutic utility .
Synthesis and Safety :
- CAS 1761-61-1 demonstrates superior synthetic efficiency (98% yield using A-FGO catalyst) compared to this compound’s inferred moderate accessibility .
- Hazard profiles vary: this compound and CAS 918538-05-3 share warnings for skin/eye irritation (H315-H319-H335), while CAS 1761-61-1 poses acute toxicity risks (H302) .
Critical Analysis of Divergences
- Solubility Discrepancies : CAS 1533-03-5’s solubility ranges from 0.303 mg/ml to 4.56 mg/ml, likely due to its trifluoromethyl group enhancing hydrophobicity in certain solvents . In contrast, this compound’s lower solubility (0.24 mg/ml) may necessitate formulation adjustments for drug delivery .
- CYP Inhibition: None of the analogs show significant CYP enzyme inhibition, reducing the risk of drug-drug interactions .
- Leadlikeness : CAS 918538-05-3 and this compound both score 1.0 for leadlikeness, indicating suitability as starting points for drug discovery .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
